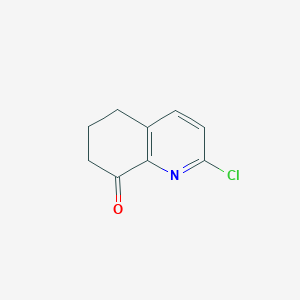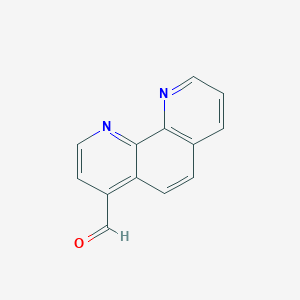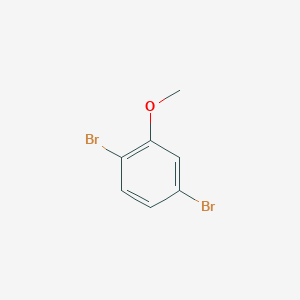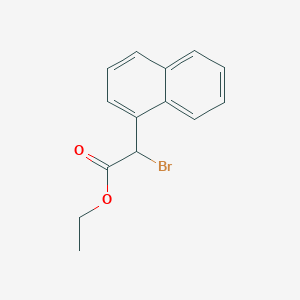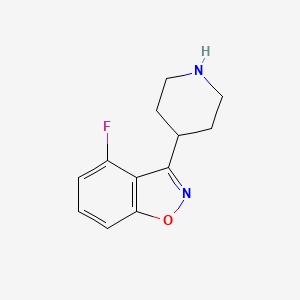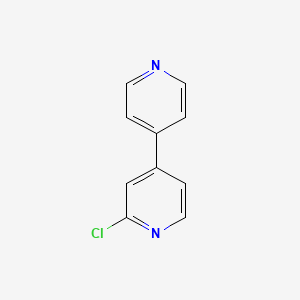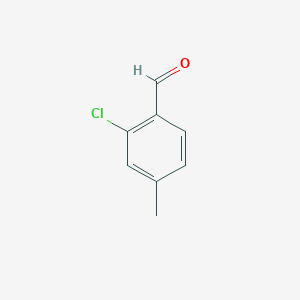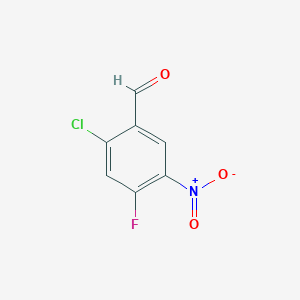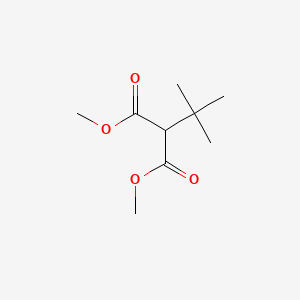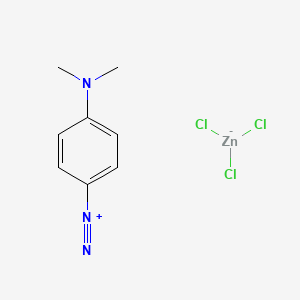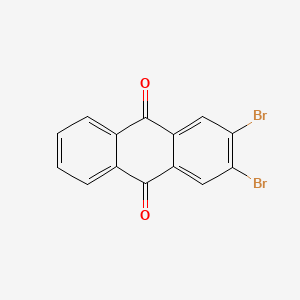
2,3-Dibromoanthracene-9,10-dione
Übersicht
Beschreibung
2,3-Dibromoanthracene-9,10-dione is an organic compound with the molecular formula C14H6Br2O2. It is a derivative of anthracene, where bromine atoms are substituted at the 2nd and 3rd positions, and carbonyl groups are present at the 9th and 10th positions. This compound is notable for its applications in various fields, including organic electronics and photophysical studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dibromoanthracene-9,10-dione typically involves the bromination of anthracene-9,10-dione. The reaction is carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the 2nd and 3rd positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bromine and anthracene-9,10-dione in large reactors, with careful control of reaction parameters to achieve high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Dibromoanthracene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.
Oxidation and Reduction Reactions: The carbonyl groups can participate in redox reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like Grignard reagents or organolithium compounds are commonly used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride are employed.
Major Products Formed:
Substitution Products: Various substituted anthracene derivatives.
Oxidation Products: Oxidized anthracene derivatives.
Reduction Products: Reduced anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromoanthracene-9,10-dione has several applications in scientific research:
Organic Electronics: Used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photophysical Studies: Employed in studies related to fluorescence and phosphorescence due to its unique photophysical properties.
Material Science: Utilized in the synthesis of advanced materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 2,3-Dibromoanthracene-9,10-dione involves its interaction with light and other chemical species. The compound can absorb photons, leading to electronic excitation. This excited state can then participate in various photophysical processes, including fluorescence and phosphorescence. The bromine atoms and carbonyl groups play a crucial role in these processes by influencing the electronic structure of the molecule .
Vergleich Mit ähnlichen Verbindungen
9,10-Dibromoanthracene: Similar structure but lacks the carbonyl groups at the 9th and 10th positions.
2,3-Dibromoanthracene: Similar bromination pattern but lacks the carbonyl groups.
Anthracene-9,10-dione: Lacks the bromine atoms at the 2nd and 3rd positions
Uniqueness: 2,3-Dibromoanthracene-9,10-dione is unique due to the presence of both bromine atoms and carbonyl groups, which impart distinct electronic and photophysical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics .
Eigenschaften
IUPAC Name |
2,3-dibromoanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br2O2/c15-11-5-9-10(6-12(11)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RECQBTCMRZKCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC(=C(C=C3C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10565498 | |
| Record name | 2,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
633-68-1 | |
| Record name | 2,3-Dibromoanthracene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10565498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


